molecular formula C17H20ClNO3 B2816178 4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol CAS No. 1232791-25-1

4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol

Cat. No.: B2816178
CAS No.: 1232791-25-1
M. Wt: 321.8
InChI Key: UGSUMGUBCXHWIP-UHFFFAOYSA-N
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Description

4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol is an organic compound with the molecular formula C17H20ClNO3 and a molecular weight of 321.8 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a chloro-substituted phenol group and a dimethoxyphenyl ethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol and 3,4-dimethoxyphenylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-chlorophenol undergoes a nucleophilic substitution reaction with 3,4-dimethoxyphenylethylamine in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution of the chloro group can produce various substituted phenol derivatives.

Scientific Research Applications

4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol is unique due to its specific substitution pattern and the presence of both chloro and dimethoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-chloro-2-[[1-(3,4-dimethoxyphenyl)ethylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-11(12-4-7-16(21-2)17(9-12)22-3)19-10-13-8-14(18)5-6-15(13)20/h4-9,11,19-20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSUMGUBCXHWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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